molecular formula C11H11FO2 B7977937 3-Cyclobutoxy-4-fluorobenzaldehyde

3-Cyclobutoxy-4-fluorobenzaldehyde

Cat. No.: B7977937
M. Wt: 194.20 g/mol
InChI Key: XXHQKGFVNJQMDW-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-4-fluorobenzaldehyde is an organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 g/mol It is characterized by a benzaldehyde core substituted with a cyclobutoxy group at the third position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-4-fluorobenzaldehyde typically involves the reaction of 3-hydroxy-4-fluorobenzaldehyde with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely follow similar reaction pathways with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutoxy-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclobutoxy-4-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclobutoxy group can influence the compound’s overall stability and solubility .

Comparison with Similar Compounds

    3-Cyclobutoxybenzaldehyde: Lacks the fluorine atom, which may result in different reactivity and applications.

    4-Fluorobenzaldehyde:

Uniqueness: 3-Cyclobutoxy-4-fluorobenzaldehyde is unique due to the combination of the cyclobutoxy and fluorine substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-cyclobutyloxy-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-5-4-8(7-13)6-11(10)14-9-2-1-3-9/h4-7,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHQKGFVNJQMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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